2-(3-(2-Fluoro-4-Methoxyphenyl)-6-oxo-1(6H)-pyridazinyl)-N-1H-indol-5-ylacetamide (2N1HIA) is a synthetic compound investigated for its potential role in the treatment of bone diseases associated with excessive bone resorption, such as osteoporosis []. It belongs to a class of compounds that inhibit osteoclast differentiation, the process responsible for bone resorption.
2N1HIA inhibits osteoclast differentiation by attenuating bone resorption activity []. The compound does not affect the expression of osteoclast-specific gene markers or RANKL signaling pathways. Instead, it significantly impacts the expression levels of CD47, an early fusion marker, and cathepsin K, a critical protease for bone resorption []. 2N1HIA also decreases matrix metalloprotease-9 (MMP-9) activity [].
CAS No.: 15385-58-7
CAS No.: 136056-01-4
CAS No.: 128-68-7
CAS No.: 81201-92-5
CAS No.: 864852-88-0